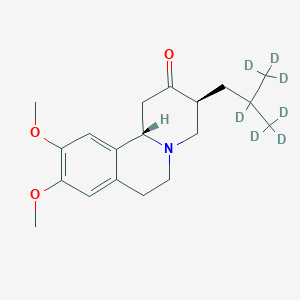
Tetrabenazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenazine-d7 is a deuterated form of tetrabenazine, which is a vesicular monoamine transporter type 2 inhibitor. This compound is primarily used as an internal standard for the quantification of tetrabenazine in various analytical applications, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . The deuterium labeling in this compound provides enhanced stability and allows for more accurate quantification in analytical studies.
Preparation Methods
The synthesis of tetrabenazine-d7 involves the incorporation of deuterium atoms into the tetrabenazine molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms is achieved through a deuterium exchange reaction, where hydrogen atoms in the tetrabenazine molecule are replaced with deuterium.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetrabenazine-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tetrabenazine and its metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of tetrabenazine.
Medicine: Utilized in research on the treatment of neurodegenerative disorders, such as Huntington’s disease, where tetrabenazine is used as a therapeutic agent.
Mechanism of Action
The mechanism of action of tetrabenazine-d7 is similar to that of tetrabenazine. It inhibits the vesicular monoamine transporter type 2, which is responsible for transporting neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting this transporter, this compound depletes the levels of these neurotransmitters in the synaptic cleft, leading to a reduction in neurotransmitter signaling . This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington’s disease.
Comparison with Similar Compounds
Tetrabenazine-d7 is compared with other similar compounds, such as:
Valbenazine: Another vesicular monoamine transporter type 2 inhibitor used for the treatment of tardive dyskinesia.
Deutetrabenazine: A deuterated form of tetrabenazine, similar to this compound, but with different deuterium labeling patterns.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and accuracy in analytical applications.
Properties
Molecular Formula |
C19H20D7NO3 |
|---|---|
Molecular Weight |
324.47 |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Synonyms |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















